![molecular formula C9H7FN2O2 B580551 Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1234615-74-7](/img/structure/B580551.png)

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

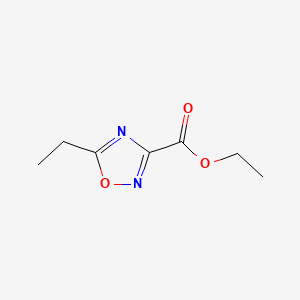

“Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It seems to be a derivative of pyrrolopyridine, a bicyclic compound with a pyrrole ring fused to a pyridine ring .

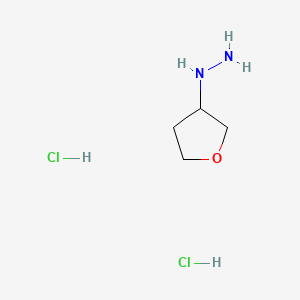

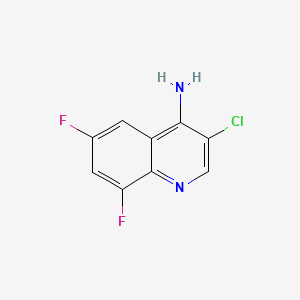

Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine) . The “4-fluoro” indicates the presence of a fluorine atom at the 4th position of the ring, and the “methyl … carboxylate” suggests a COOCH3 group attached at the 5th position .Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific conditions and reagents used. Pyrrolopyridines have been studied for their reactions with various electrophiles and nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of a fluorine atom and a carboxylate group could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Synthesis of Heterocycles

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate serves as a precursor in the synthesis of various heterocycles, including furo[2,3-b]pyridines. This is achieved through the reaction with 4,5-dibenzoyl-1H-pyrrole-2,3-diones and methyl 5-aminofuran-2-carboxylate, showcasing its utility in creating complex heterocyclic structures (Antonov, Dmitriev, & Maslivets, 2021).

Antitumor Activity

The compound is also utilized in the development of nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives with significant antitumor activity. These analogues have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), indicating their potential as cyclin-dependent kinase 1 inhibitors and their ability to induce caspase-dependent apoptotic responses in tumor cells (Carbone et al., 2013).

Dual Receptor Ligands with Pro-Cognitive Properties

Furthermore, derivatives of this compound have been identified as dual ligands for 5-HT6 and 5-HT2A receptors, demonstrating pro-cognitive properties. This is particularly relevant for the development of novel antipsychotic or antidepressant medications. The structural uniqueness of these compounds suggests their potential in creating new therapeutic options for cognitive impairments associated with various psychiatric disorders (Staroń et al., 2019).

Kinase Inhibition

The compound has been implicated in studies involving the docking and quantitative structure–activity relationship (QSAR) analyses for its derivatives as c-Met kinase inhibitors. Such studies aim at understanding the molecular orientations and active conformations of inhibitors to enhance therapeutic strategies against cancer (Caballero et al., 2011).

Novel Synthetic Routes

Lastly, it has been used to develop novel and efficient synthetic routes for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines via a one-pot, three-component approach. This highlights its versatility in synthetic organic chemistry and the potential for creating a wide array of functionalized molecules for further pharmacological evaluation (Vilches-Herrera et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby disrupting the activation of downstream signaling pathways .

Biochemical Pathways

The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties, including good bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis . For instance, it has been observed to significantly inhibit the migration and invasion of 4T1 breast cancer cells .

Properties

IUPAC Name |

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBFZFSVBNMCRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1F)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204314 |

Source

|

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-74-7 |

Source

|

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)